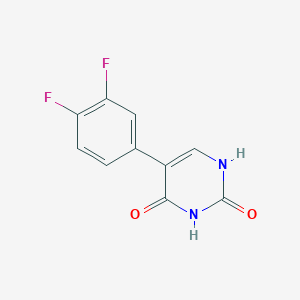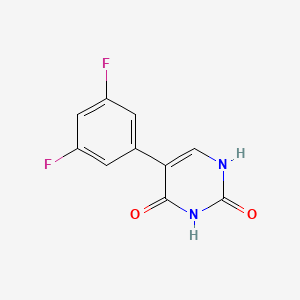
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CFDP-95) is a synthetic, water-soluble compound that has been studied for its potential applications in various scientific fields. It is a member of the pyrimidine family and is composed of two nitrogen-containing rings, a cyano group, and a fluorophenyl group. 5-CFDP-95 has been used in a variety of research applications, including enzymatic studies, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor to study the activity of enzymes such as cytochrome P450 and glucuronosyltransferase. It has also been used in drug design studies, as it has been found to bind to certain proteins, including the human immunodeficiency virus (HIV) protease. Additionally, 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in biochemistry studies, as it has been found to interact with certain enzymes, such as DNA polymerases, and to inhibit the activity of certain proteins, such as the protein tyrosine kinase.
Mecanismo De Acción
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed that 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% binds to certain proteins and enzymes and inhibits their activity. It is also believed that 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% binds to DNA and can affect the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and glucuronosyltransferase, as well as certain proteins, such as the human immunodeficiency virus (HIV) protease. Additionally, 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to interact with certain enzymes, such as DNA polymerases, and to inhibit the activity of certain proteins, such as the protein tyrosine kinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its ability to bind to certain proteins and enzymes, its water solubility, and its low toxicity. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations to using 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. It is not soluble in organic solvents, and it can be difficult to purify the compound. Additionally, it can be difficult to predict the effects of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on certain proteins and enzymes.
Direcciones Futuras
There are a number of potential future directions for 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to identify more specific targets for 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, as well as to develop more efficient methods for synthesizing and purifying the compound. Additionally, further research could be done to explore the potential applications of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in drug design and drug delivery. Finally, further research could be done to explore the potential therapeutic applications of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
Métodos De Síntesis
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized using a two-step method involving the condensation of 2,4-dihydroxypyrimidine with 3-cyano-2-fluorophenyl bromide. The reaction is carried out in an organic solvent in the presence of a base, such as sodium carbonate or potassium carbonate. The reaction is heated until completion, and the product is then isolated and purified.
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3O2/c12-9-6(4-13)2-1-3-7(9)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWCJOIICCYCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CNC(=O)NC2=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














